molecular formula C15H15BrO2 B1292048 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene CAS No. 223555-55-3

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene

Cat. No.: B1292048
CAS No.: 223555-55-3
M. Wt: 307.18 g/mol
InChI Key: GCBUJRPCJIWYRF-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is a useful research compound. Its molecular formula is C15H15BrO2 and its molecular weight is 307.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Chemistry and Molecular Modification

    • 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene serves as a precursor in the synthesis of complex molecules. For example, it's involved in the synthesis of biaryl carboxylic acids, which act as proton shuttles for the selective functionalization of indole C-H bonds, improving yield and selectivity for specific substrates (Pi et al., 2018). Moreover, it's used in KHSO4-catalyzed synthesis of oxybis dibenzenes and benzyloxy benzenes under solvent-free conditions, representing a green and economical conversion method (Joshi, Suresh & Adimurthy, 2013).
  • Preparation of Bioisosteric Analogues

    • In medicinal chemistry, this compound is utilized in the synthesis of bioisosteric colchicine analogues, offering potential for the development of new therapeutic molecules. The synthesis involves steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).
  • Phase Transfer Catalysis and Ultrasound Irradiation

    • The compound is involved in synthesis methods that leverage phase-transfer catalysts and ultrasound irradiation. This approach is beneficial for nucleophilic substitution reactions, demonstrating the importance of factors like catalyst amount, agitation speed, and ultrasound frequency on reaction conversion rates (Wang & Rajendran, 2007).
  • Host-Guest Chemistry and Molecular Recognition

    • In the study of inclusion complexes and molecular recognition, derivatives of this compound are investigated to understand the binding behaviors and energy changes in host-guest systems, which has implications in fields like sensor technology and drug delivery systems (Song et al., 2008).
  • Photostimulated Radical Reactions

    • The compound is used in photostimulated radical reactions, providing insights into reaction mechanisms and the formation of cyclic products. This is relevant in the synthesis of complex organic molecules, demonstrating the role of different aryl moieties and reaction conditions in product yield and selectivity (Vaillard, Postigo & Rossi, 2004).

Properties

IUPAC Name

1-bromo-2-(2-phenylmethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBUJRPCJIWYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626300
Record name 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223555-55-3
Record name 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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